2-Chloro-1-(2,4-dichlorophenyl)ethanol

Overview

Description

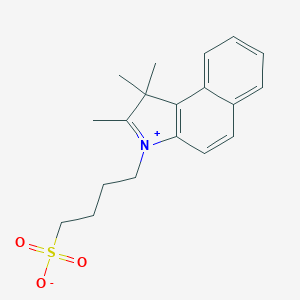

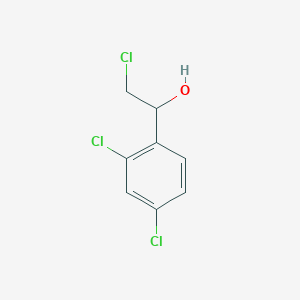

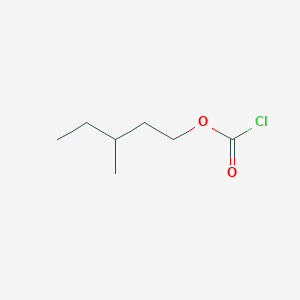

2-Chloro-1-(2,4-dichlorophenyl)ethanol is a building block used in synthetic organic chemistry . It is a chiral intermediate in the synthesis of luliconazole .

Synthesis Analysis

The synthesis of (S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol involves a nucleophilic substitution reaction. The chloride group in 2,4-dichlorophenol is substituted with the ethanol group in sodium ethylate . The reaction is performed by dissolving the 2,4-dichlorophenol in a solvent such as water or ethanol .Molecular Structure Analysis

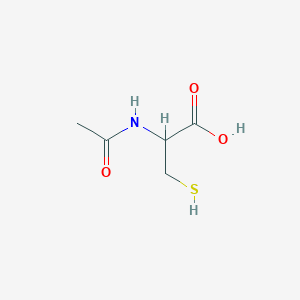

The molecular formula of 2-Chloro-1-(2,4-dichlorophenyl)ethanol is C8H7Cl3O . The InChI code is 1S/C8H7Cl3O/c9-4-8(12)6-2-1-5(10)3-7(6)11/h1-3,8,12H,4H2 .Chemical Reactions Analysis

The compound can be obtained with a space-time yield (STY) of up to 268 g L−1 d−1 without any additional cofactor required in the reductive reaction process . On scaling up the bioreaction, the ®-alcohol was isolated with 88.2% yield and 99.9% ee .Physical And Chemical Properties Analysis

The compound is a solid with a molecular weight of 225.5 g/mol . Its melting point is between 52 - 54 degrees Celsius .Scientific Research Applications

Synthesis of Antifungal Intermediates

“2-Chloro-1-(2,4-dichlorophenyl)ethanol” is used in the synthesis of many antifungal intermediates, such as miconazole, econazole, and sertaconazole . These are widely used in the treatment of fungal infections.

Production of Enantiopure Vic-Halohydrins

This compound can be used in the biocatalytic synthesis of optically pure vic-halohydrins . These are valuable building blocks for the synthesis of various natural products and pharmaceuticals.

Asymmetric Reductions

It can be used in asymmetric reductions catalyzed by ketoreductases . This process is important in the production of chiral molecules, which are key in the efficacy and safety of many therapeutic drugs.

Kinetic Resolution

This compound can be used in kinetic resolution processes catalyzed using lipases or esterases . This is a method used to separate enantiomers due to their different reaction rates.

Stereoselective Biotransformation

It can be used in stereoselective biotransformation processes catalyzed by halohydrin dehalogenases . This process is used to selectively transform one enantiomer in a mixture, leaving the other untouched.

Asymmetric Hydroxylation

This compound can be used in asymmetric hydroxylation processes catalyzed by cytochrome P450 monooxygenases . This process is used to introduce a hydroxyl group into an organic compound in a way that creates a chiral center.

Asymmetric Dehalogenation

It can be used in asymmetric dehalogenation processes catalyzed by haloalkane dehalogenases . This process is used to remove a halogen atom from an organic compound in a way that creates a chiral center.

Aldehyde Condensation

This compound can be used in aldehyde condensation processes catalyzed by aldolases . This process is used to combine two aldehyde or ketone molecules to form a larger molecule, often creating a new chiral center in the process.

Mechanism of Action

Target of Action

2-Chloro-1-(2,4-dichlorophenyl)ethanol is a chiral intermediate used in the synthesis of antifungal drugs . It is primarily targeted by a mutant short-chain dehydrogenase/reductase from Novosphingobium aromaticivorans (NaSDR) . This enzyme plays a crucial role in the asymmetric hydrogenation of a variety of aromatic ketones .

Mode of Action

The compound interacts with its target, the NaSDR enzyme, through a process of asymmetric hydrogenation . The enzyme exhibits excellent enantioselectivity towards the hydrophobic substrate 2-chloro-1-(2,4-dichlorophenyl)ethanone . The kinetic parameter kcat/Km was found to be 4.51×10^3 s^-1 mM^-1, indicating the great catalytic efficiency of the enzyme towards this substrate .

Biochemical Pathways

The compound is involved in the synthesis pathway of common antifungal agents such as miconazole, econazole, and sertaconazole . These drugs work by inhibiting the synthesis of ergosterol, a key component of fungal cell membranes .

Result of Action

The result of the action of 2-Chloro-1-(2,4-dichlorophenyl)ethanol is the production of ®-2-chloro-1-(2,4-dichlorophenyl)ethanol (®-CPEO), an important chiral intermediate for antifungal drug synthesis . The conversion rate and enantiomeric excess values were found to be 99% and 99.95%, respectively .

Action Environment

The action of 2-Chloro-1-(2,4-dichlorophenyl)ethanol is influenced by environmental factors. Moreover, the environmental factor (E factor) of this reaction was found to be 7.25 when process water was excluded . This suggests that the reaction is relatively environmentally friendly.

Safety and Hazards

Future Directions

The broad substrate range and exquisite selectivities of enzymes used in the synthesis of 2-Chloro-1-(2,4-dichlorophenyl)ethanol repeatedly outperform other ketone reduction chemistries, making biocatalysis the general method of choice for ketone reductions . This suggests that future research may focus on further optimizing these enzymatic processes.

properties

IUPAC Name |

2-chloro-1-(2,4-dichlorophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl3O/c9-4-8(12)6-2-1-5(10)3-7(6)11/h1-3,8,12H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHEPANNURIQWRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C(CCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00929580 | |

| Record name | 2-Chloro-1-(2,4-dichlorophenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00929580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-1-(2,4-dichlorophenyl)ethanol | |

CAS RN |

13692-14-3 | |

| Record name | 2,4-Dichloro-α-(chloromethyl)benzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13692-14-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-(Chloromethyl)-2,4-dichlorobenzyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013692143 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-1-(2,4-dichlorophenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00929580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-(chloromethyl)-2,4-dichlorobenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.809 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Why is the enantioselective synthesis of 2-Chloro-1-(2,4-dichlorophenyl)ethanol important?

A1: The enantiomers of a chiral molecule can exhibit different biological activities. In the case of miconazole and econazole, research has shown that the (R)-enantiomers exhibit higher antifungal activity compared to the (S)-enantiomers. [] This highlights the importance of developing enantioselective synthetic routes for this key intermediate to obtain the desired enantiomer with higher purity and yield.

Q2: What are the common synthetic approaches for obtaining enantiomerically pure 2-Chloro-1-(2,4-dichlorophenyl)ethanol?

A2: Several methods have been explored for the synthesis of enantiomerically pure 2-Chloro-1-(2,4-dichlorophenyl)ethanol:

- Asymmetric reduction using chiral catalysts: This approach utilizes chiral boron or aluminum-based catalysts to selectively reduce the ketone precursor, 2-chloro-1-(2,4-dichlorophenyl)ethanone, to the desired enantiomer of the alcohol. [, ]

- Biotransformation using microorganisms or enzymes: Researchers have identified specific microorganisms and enzymes, such as ketoreductases from Scheffersomyces stipitis [] and Lactobacillus kefiri [], and an Acinetobacter sp. isolate [], capable of catalyzing the enantioselective reduction of the ketone precursor to either the (R)- or (S)-enantiomer of the alcohol.

Q3: What are the advantages of using biocatalysts for the synthesis of 2-Chloro-1-(2,4-dichlorophenyl)ethanol?

A3: Biocatalysts, such as enzymes and whole-cell systems, offer several advantages:

- High enantioselectivity: Enzymes often exhibit excellent enantioselectivity, leading to products with high enantiomeric excess (ee). For example, the ketoreductase from Scheffersomyces stipitis demonstrated 99.9% ee for the (R)-enantiomer. []

Q4: What factors can impact the efficiency of biocatalytic production of 2-Chloro-1-(2,4-dichlorophenyl)ethanol?

A4: Several factors can affect the efficiency of biocatalytic processes:

- Substrate concentration and solubility: High substrate loading is desirable for industrial scalability, but the limited solubility of 2-Chloro-1-(2,4-dichlorophenyl)ethanone in aqueous solutions can hinder biocatalyst performance. Researchers have explored using natural deep eutectic solvents (NADES) and cyclodextrins to improve substrate solubility and enhance biocatalytic efficiency. []

Q5: How is 2-Chloro-1-(2,4-dichlorophenyl)ethanol subsequently used to synthesize antifungal agents?

A5: 2-Chloro-1-(2,4-dichlorophenyl)ethanol serves as a crucial building block in the synthesis of antifungal agents. The hydroxyl group of the alcohol can undergo nucleophilic substitution reactions with various heterocyclic compounds, such as imidazole, to form the desired antifungal agent. For example, reacting 2-Chloro-1-(2,4-dichlorophenyl)ethanol with imidazole yields miconazole. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1,1'-Bicyclohexyl]-1-carboxylic acid](/img/structure/B52812.png)

![Benzyl (2S,3aR,7aS)-1-[(2S)-2-[[(2S)-1-methoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylate](/img/structure/B52815.png)